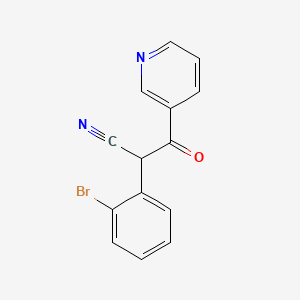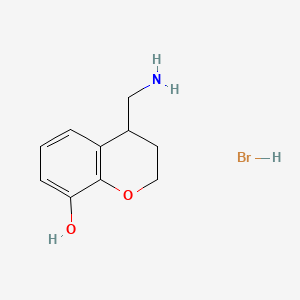
4-(aminomethyl)-3,4-dihydro-2H-1-benzopyran-8-ol hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(aminomethyl)-3,4-dihydro-2H-1-benzopyran-8-ol hydrobromide is a chemical compound with a complex structure that includes an aminomethyl group, a dihydrobenzopyran ring, and a hydrobromide salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-3,4-dihydro-2H-1-benzopyran-8-ol hydrobromide typically involves multiple steps. One common method includes the initial formation of the dihydrobenzopyran ring followed by the introduction of the aminomethyl group. The final step involves the conversion to the hydrobromide salt. Specific reaction conditions such as temperature, solvents, and catalysts can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(aminomethyl)-3,4-dihydro-2H-1-benzopyran-8-ol hydrobromide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aminomethyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(aminomethyl)-3,4-dihydro-2H-1-benzopyran-8-ol hydrobromide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-(aminomethyl)-3,4-dihydro-2H-1-benzopyran-8-ol hydrobromide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The pathways involved can include signal transduction, metabolic regulation, and cellular communication.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxybenzylamine hydrobromide: Similar in structure but with different functional groups.
4-(Aminomethyl)catechol hydrobromide: Shares the aminomethyl group but differs in the aromatic ring structure.
Uniqueness
4-(aminomethyl)-3,4-dihydro-2H-1-benzopyran-8-ol hydrobromide is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C10H14BrNO2 |
|---|---|
Molecular Weight |
260.13 g/mol |
IUPAC Name |
4-(aminomethyl)-3,4-dihydro-2H-chromen-8-ol;hydrobromide |
InChI |
InChI=1S/C10H13NO2.BrH/c11-6-7-4-5-13-10-8(7)2-1-3-9(10)12;/h1-3,7,12H,4-6,11H2;1H |
InChI Key |
BGJXRKDATSGDRV-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C1CN)C=CC=C2O.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


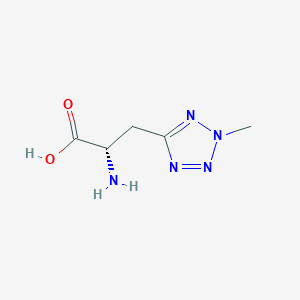
![5-Bromoimidazo[4,3-b][1,3]thiazole-7-carboxylic acid](/img/structure/B13517909.png)
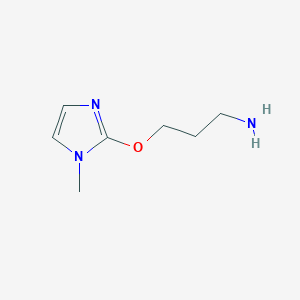
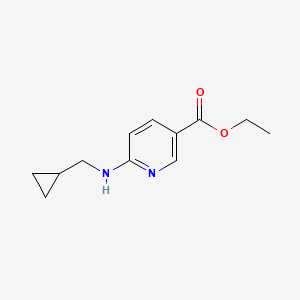

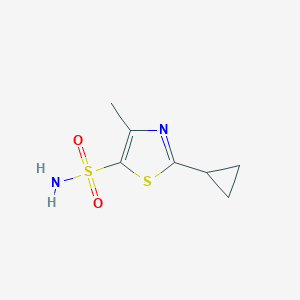
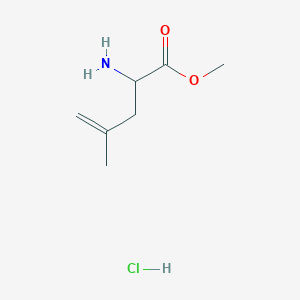
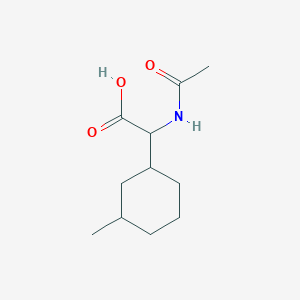
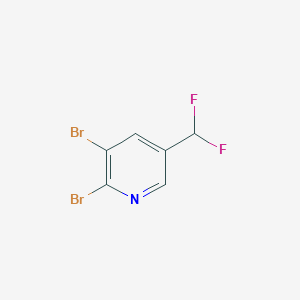
![2-(Trifluoromethyl)spiro[3.3]heptan-2-ol](/img/structure/B13517954.png)
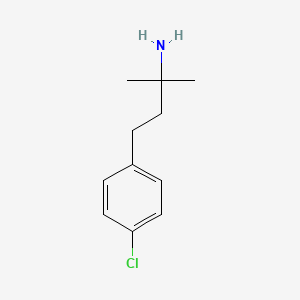
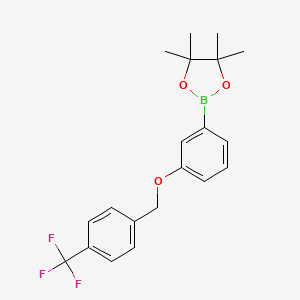
![2-Ethynyl-7,7-difluorospiro[3.5]nonane](/img/structure/B13517975.png)
